Benocyclidine-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

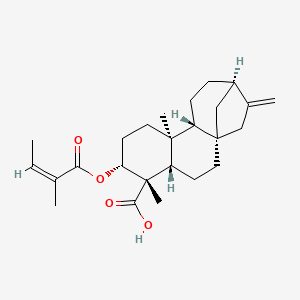

Benocyclidine-d10 (BCP-d10) contains ten deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, and 6/' positions. It is intended for use as an internal standard for the quantification of BCP by GC- or LC-mass spectrometry. BCP is a derivative of phencyclidine with a benzothiophenyl group instead of a phenyl ring. It acts as a potent and selective dopamine reuptake inhibitor (IC50 = 8 nM) with negligible affinity for the NMDA receptor-linked phencyclidine receptor (K0.5 = 6 μM). BCP has been used to label the dopamine transporter in the mouse brain. This product is intended for forensic and research applications.

Aplicaciones Científicas De Investigación

1. Potential in Drug Formulations

Benocyclidine-d10, as part of pharmaceutical research, may have implications in drug formulations. For instance, a study on the formulation of bilayer tablets combining metoclopramide hydrochloride and diclofenac sodium explored the optimization of drug release. This kind of research demonstrates the role of compounds like this compound in developing effective drug delivery systems (Gattani et al., 2012).

2. Use in Ocular Drug Delivery

Research into ocular drug delivery systems has also utilized compounds similar to this compound. A study discussed the development of an eye patch with microneedles for controlled drug delivery, highlighting the utility of such compounds in novel drug delivery methods (Than et al., 2018).

3. Neuroprotective Potential

In the field of neurology, compounds like this compound have been explored for their neuroprotective effects. For example, a study on minocycline highlighted its role in reducing lipid peroxidation and preserving spinal cord ultrastructure post-traumatic injury, suggesting the potential therapeutic application of related compounds in neuroprotection (Sonmez et al., 2013).

4. Application in Dentistry

In dentistry, research has been conducted on the use of photodynamic therapy, where compounds like this compound might play a role in developing new treatments for bacterial infections in root canals (Souza et al., 2010).

5. Osteoblast Function Enhancement

Another study examined the effects of benidipine on osteoblast function, which indicates the potential application of this compound in bone health and treatment of osteoporosis-related conditions (Wang et al., 2014).

6. Cardioprotective Effects

The cardioprotective effects of minocycline have been investigated, suggesting that related compounds could offer new avenues for treating heart-related injuries or diseases (Scarabelli et al., 2004).

Propiedades

Fórmula molecular |

C19H15D10NS |

|---|---|

Peso molecular |

309.5 |

Clave InChI |

RGSVXQJPSWZXOP-PGAPGPTOSA-N |

Apariencia |

Assay:≥99% deuterated forms (d1-d10)A crystalline solid |

Sinónimos |

BCT-d10; Benzothiophenylcyclohexylpoperidine-d10; GK 13-d10; BTCP-d10 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)